molecular formula C12H17NO4 B3826873 N-(4-methylphenyl)pentopyranosylamine CAS No. 111955-16-9

N-(4-methylphenyl)pentopyranosylamine

Cat. No. B3826873
CAS RN: 111955-16-9
M. Wt: 239.27 g/mol
InChI Key: OUQMOMTTXCJVRM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pentopyranosylamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of pentopyranosylamine, which is a class of compounds that have shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pentopyranosylamine is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. It induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methylphenyl)pentopyranosylamine has been shown to have anti-inflammatory, anti-cancer, and antiviral effects. It inhibits the production of pro-inflammatory cytokines, induces apoptosis in cancer cells, and inhibits viral replication. However, its effects on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)pentopyranosylamine in lab experiments is its potential therapeutic applications. It has shown promise as an anti-inflammatory agent, anti-cancer agent, and antiviral agent. Additionally, it is relatively easy to synthesize and purify. However, one limitation is its potential toxicity to normal cells and tissues. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)pentopyranosylamine. One direction is to further investigate its mechanism of action. Understanding how it exerts its anti-inflammatory, anti-cancer, and antiviral effects can lead to the development of more effective therapies. Additionally, more studies are needed to determine its safety and efficacy in vivo. Finally, the synthesis of derivatives of N-(4-methylphenyl)pentopyranosylamine may lead to the development of more potent and selective compounds.

Scientific Research Applications

N-(4-methylphenyl)pentopyranosylamine has been studied for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-cancer properties, as it induces apoptosis in cancer cells. Other potential applications include its use as an antiviral agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(4-methylanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7-2-4-8(5-3-7)13-12-11(16)10(15)9(14)6-17-12/h2-5,9-16H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMOMTTXCJVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)pentopyranosylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.